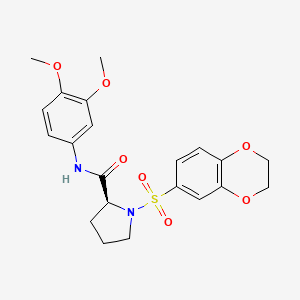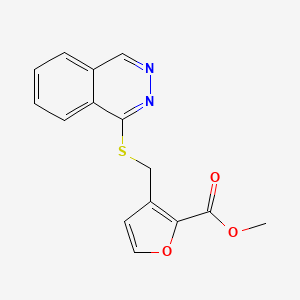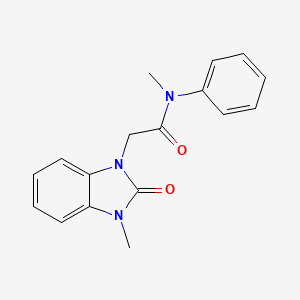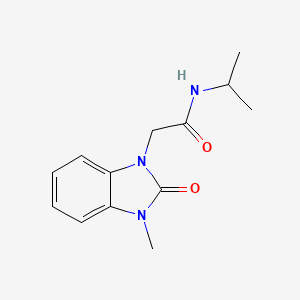![molecular formula C13H16N4S B7471748 2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine](/img/structure/B7471748.png)
2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Vorbereitungsmethoden
The synthesis of 2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine typically involves the reaction of 4-isopropylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized to form the thiazole ring. The final step involves the reaction of the thiazole derivative with guanidine to yield the target compound . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents.
Medicine: Due to its anti-inflammatory and antitumor properties, it is being investigated for potential therapeutic applications in treating inflammatory diseases and cancer.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, altering their activity. This interaction can lead to the inhibition of bacterial growth or the reduction of inflammation. The exact molecular pathways involved depend on the specific biological activity being targeted .
Vergleich Mit ähnlichen Verbindungen
2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine can be compared with other thiazole derivatives such as:
2-Aminothiazole: Known for its antibacterial properties.
Thiazole-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.
2-Methylthiazole: Exhibits antifungal activity.
Eigenschaften
IUPAC Name |
2-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4S/c1-8(2)9-3-5-10(6-4-9)11-7-18-13(16-11)17-12(14)15/h3-8H,1-2H3,(H4,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMIWELKXGHHHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)N=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2-amino-2-oxoethyl)sulfanylphenyl]-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7471668.png)
![2-methyl-N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7471670.png)
![5-(4-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7471673.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-(2-ethoxyphenoxy)butanamide](/img/structure/B7471681.png)
![[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoylamino)-2-oxoethyl] (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7471684.png)
![N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)-2-[(2-ethyl-1,3-thiazol-4-yl)methyl-methylamino]acetamide](/img/structure/B7471696.png)
![N-cyclohexyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7471719.png)


![N-[2-oxo-2-(2-pyridin-2-ylethylamino)ethyl]-4-phenoxybenzamide](/img/structure/B7471733.png)
![ethyl (2Z)-2-[(5Z)-5-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-3-[2-(2-methoxyethylamino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B7471742.png)
![2-[2-(Azocan-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7471761.png)
